2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one
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Overview
Description
2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine ring
Preparation Methods
The synthesis of 2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the trifluoromethyl group, and the coupling of the pyrimidine and piperidine rings. Common synthetic routes may involve:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Trifluoromethylation: Introduction of the trifluoromethyl group can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling Reactions: The pyrimidine and piperidine rings can be coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Scientific Research Applications
2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one include:
2-Cyclopropyl-1-(4-{[4-methylpyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Cyclopropyl-1-(4-{[4-chloropyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one: Contains a chlorine atom instead of a trifluoromethyl group.
2-Cyclopropyl-1-(4-{[4-fluoropyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one: Features a fluorine atom in place of the trifluoromethyl group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c16-15(17,18)12-3-6-19-14(20-12)23-11-4-7-21(8-5-11)13(22)9-10-1-2-10/h3,6,10-11H,1-2,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJLEFDAXZPHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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